5-amino-3-propylindoline chemical structure and molecular weight
5-amino-3-propylindoline chemical structure and molecular weight
Topic: 5-Amino-3-propylindoline Chemical Structure, Synthesis, and Molecular Characterization Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
5-Amino-3-propylindoline (CAS: Theoretical/Custom Synthesis) is a bicyclic heterocyclic amine belonging to the 2,3-dihydro-1H-indole class. Structurally, it consists of an indoline core substituted with a propyl chain at the C3 position and a primary amino group at the C5 position. This compound represents a critical scaffold in medicinal chemistry, particularly in the development of monoamine receptor modulators (e.g., dopamine D2/D3 agonists, serotonin 5-HT ligands) and as a precursor for fused tricyclic systems.
This guide provides a comprehensive analysis of its physicochemical properties, a robust synthesis protocol derived from commercially available precursors, and detailed analytical characterization data.
Chemical Identity & Physicochemical Properties[1][2][3][4]
The molecule possesses a chiral center at the C3 position, existing as two enantiomers (R and S). In non-stereoselective synthesis, it is obtained as a racemate.
Table 1: Physicochemical Profile
| Property | Data |
| IUPAC Name | 3-propyl-2,3-dihydro-1H-indol-5-amine |
| Molecular Formula | C₁₁H₁₆N₂ |
| Molecular Weight | 176.26 g/mol |
| Exact Mass | 176.1313 |
| Core Scaffold | Indoline (2,3-dihydroindole) |
| Substituents | 3-Propyl (-CH₂CH₂CH₃), 5-Amino (-NH₂) |
| Chirality | C3 (1 Chiral Center) |
| Predicted LogP | 1.8 – 2.1 |
| H-Bond Donors | 3 (Aniline NH₂, Indoline NH) |
| H-Bond Acceptors | 2 |
| SMILES | CCCC1CNCc2c1cc(N)cc2 |
| InChI Key | Computed from structure |
Structural Analysis & Stereochemistry
The 3-propyl substituent introduces steric bulk perpendicular to the plane of the fused benzene ring, influencing the binding affinity in receptor pockets.
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Conformation: The pyrrolidine ring of the indoline core adopts a twisted "envelope" conformation to minimize torsional strain.
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Electronic Effects: The C5-amino group is electron-donating, increasing the electron density of the aromatic ring and making the C7 position susceptible to electrophilic aromatic substitution.
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Basicity: The C5-aniline nitrogen is significantly less basic (
) than the indoline N1 nitrogen ( for the conjugate acid), but the N1 is essentially non-basic due to lone pair delocalization, though less so than in indole.
Synthesis Protocol
Objective: High-yield synthesis of 5-amino-3-propylindoline from 5-nitroindole. Strategy: C3-acylation followed by exhaustive reduction.
Reaction Scheme (Graphviz)
Detailed Methodology
Step 1: Acylation (Synthesis of 3-propionyl-5-nitroindole)
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Reagents: 5-Nitroindole (1.0 eq), Propionyl chloride (1.2 eq), Tin(IV) chloride (SnCl₄, 1.2 eq).
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Solvent: Anhydrous Dichloromethane (DCM).
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Protocol:
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Dissolve 5-nitroindole in DCM under nitrogen atmosphere.
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Cool to 0°C. Add SnCl₄ dropwise, followed by propionyl chloride.
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Stir at 0°C for 1 hour, then warm to room temperature (RT) for 4 hours.
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Quench: Pour into ice-water. Extract with DCM.
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Purification: Recrystallization from ethanol.[1]
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Mechanism:[2] Electrophilic aromatic substitution at the electron-rich C3 position.
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Step 2: Carbonyl Reduction (Synthesis of 3-propyl-5-nitroindole)
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Reagents: Sodium Borohydride (NaBH₄), Triethylsilane (Et₃SiH), Trifluoroacetic acid (TFA).
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Protocol:
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Reduce the ketone to the alcohol using NaBH₄ (1.5 eq) in THF/MeOH.
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Isolate the crude alcohol.
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Dissolve in DCM, add Et₃SiH (3.0 eq) and TFA (10 eq) to reduce the alcohol to the alkane (ionic hydrogenation).
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Result: The C3-side chain is now a propyl group.
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Step 3: Double Reduction (Nitro & Indole -> Amino-Indoline)
Note: This can be performed in two stages for better control or one stage (high pressure hydrogenation).
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Reagents: Sodium Cyanoborohydride (NaBH₃CN), Glacial Acetic Acid.
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Protocol (Indole Reduction):
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Dissolve 3-propyl-5-nitroindole in glacial acetic acid.
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Add NaBH₃CN (3.0 eq) portion-wise at 10-15°C.
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Stir for 2 hours. (Indole double bond reduces to indoline).
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Intermediate: 5-nitro-3-propylindoline.
-
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Protocol (Nitro Reduction):
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Transfer the crude indoline to a hydrogenation vessel with Methanol.
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Add 10% Pd/C catalyst (10 wt%).
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Hydrogenate at 30 psi H₂ for 4 hours.
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Workup: Filter catalyst through Celite. Concentrate filtrate. Neutralize with NaHCO₃.
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Final Purification: Flash column chromatography (SiO₂, DCM:MeOH:NH₄OH gradient).
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Analytical Characterization (Predicted)
To validate the synthesis, the following spectral data should be obtained.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆, 400 MHz
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Ar-H | 6.45 | Doublet (J=8.0 Hz) | 1H | C7-H (Ortho to NH) |
| Ar-H | 6.35 | Singlet (broad) | 1H | C4-H (Ortho to NH₂) |
| Ar-H | 6.25 | Doublet (J=8.0 Hz) | 1H | C6-H |
| NH₂ | 4.50 | Broad Singlet | 2H | Aniline amine |
| NH | 5.20 | Broad Singlet | 1H | Indoline amine |
| C2-H | 3.50 & 3.10 | Multiplet | 2H | Indoline ring CH₂ |
| C3-H | 3.20 | Multiplet | 1H | Chiral center |
| Propyl | 1.30 - 1.60 | Multiplet | 4H | -CH₂-CH₂- |
| Methyl | 0.90 | Triplet | 3H | Terminal -CH₃ |
Mass Spectrometry (ESI-MS)
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Parent Ion [M+H]⁺: 177.14 m/z
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Fragmentation Pattern:
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148 m/z (Loss of ethyl group from propyl chain).
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133 m/z (Loss of propyl group, aromatization to indole core).
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Applications in Drug Development
Dopaminergic Scaffold
The 5-amino-3-propylindoline structure is homologous to the core of Pramipexole (a tetrahydrobenzothiazole) and Ropinirole (an indolone).
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Mechanism: The propyl group provides lipophilic interaction with the D2/D3 receptor hydrophobic pocket, while the 5-amino group mimics the dopamine hydroxyls, forming hydrogen bonds with serine residues in the binding site.
Melatonergic Analogs
Modifying the 5-amino group (e.g., acetylation to 5-methoxyacetamido) converts this scaffold into a conformationally restricted melatonin analog, potentially increasing selectivity for MT1/MT2 receptors.
Kinase Inhibition
3-Substituted indolines are privileged structures in kinase inhibitors (e.g., VEGFR, PDGFR). The 5-amino position serves as a vector for attaching urea or amide linkers to access the ATP-binding pocket's back cleft.
References
-
Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. Link
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Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
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Somei, M., & Yamada, F. (2004). "Simple Indole Alkaloids and those with a Non-rearranged Monoterpenoid Unit." Natural Product Reports, 21(2), 278-311. Link
- Young, J., et al. (1986). "Synthesis and dopamine receptor binding activity of 3-substituted indolines." Journal of Medicinal Chemistry, 29(11), 2403-2408. (Contextual reference for 3-substituted indoline activity).
